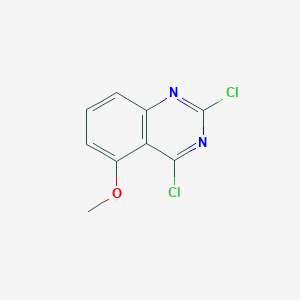

2,4-Dichloro-5-methoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c1-14-6-4-2-3-5-7(6)8(10)13-9(11)12-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVILQLUABMGXTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-59-2 | |

| Record name | 2,4-dichloro-5-methoxyquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,4-Dichloro-5-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2,4-Dichloro-5-methoxyquinazoline, a crucial scaffold in medicinal chemistry. As a senior application scientist, this document is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1] Their versatile pharmacological profile has led to their investigation and development as therapeutic agents for a wide range of diseases. These compounds have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antifungal agents, among other activities. The 2,4-disubstituted quinazoline framework, in particular, is a privileged scaffold in drug discovery, offering multiple points for chemical modification to fine-tune biological activity and pharmacokinetic properties. The introduction of a methoxy group at the 5-position can significantly influence the molecule's electronic and steric properties, potentially leading to enhanced target binding and improved therapeutic outcomes.

Synthetic Strategy: A Two-Step Approach to this compound

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial construction of the quinazoline-2,4-dione ring system, followed by a chlorination reaction to yield the target compound. This approach is widely adopted for the synthesis of various 2,4-dichloroquinazoline analogs due to its reliability and efficiency.

Step 1: Synthesis of the Precursor, 5-Methoxyquinazoline-2,4(1H,3H)-dione

The foundational step is the synthesis of the heterocyclic precursor, 5-methoxyquinazoline-2,4(1H,3H)-dione. This is typically achieved through the cyclization of an appropriately substituted anthranilic acid derivative. A common and effective method involves the reaction of 2-amino-6-methoxybenzoic acid with a source of carbonyl groups, such as urea or a derivative thereof.

Causality of Experimental Choices:

-

Starting Material: 2-amino-6-methoxybenzoic acid is selected as it contains the necessary aniline and carboxylic acid functionalities ortho to each other, which is essential for the formation of the quinazoline ring. The methoxy group at the 6-position of the starting material will become the 5-methoxy group in the final quinazoline product.

-

Cyclizing Agent: Urea is a cost-effective and readily available source of the two carbonyl carbons and the second nitrogen atom required to form the dione structure. The reaction proceeds through the formation of an intermediate ureido-benzoic acid, which then undergoes intramolecular cyclization upon heating.

Experimental Protocol: Synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-methoxybenzoic acid (1 equivalent) and urea (2-3 equivalents).

-

Heating: Heat the mixture to a molten state (typically around 130-150 °C) and maintain this temperature for 2-3 hours. The reaction mixture will solidify as the product forms.

-

Work-up: Allow the reaction mixture to cool to room temperature. Add a sufficient amount of water to the flask and heat to boiling to dissolve any remaining urea and other water-soluble impurities.

-

Isolation: Cool the mixture in an ice bath to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol to remove any remaining organic impurities.

-

Drying: Dry the resulting solid under vacuum to obtain 5-methoxyquinazoline-2,4(1H,3H)-dione as a white to off-white powder.

Step 2: Chlorination of 5-Methoxyquinazoline-2,4(1H,3H)-dione

The second and final step is the conversion of the quinazoline-2,4-dione to the target 2,4-dichloroquinazoline. This is a crucial transformation that introduces the reactive chloro groups, which can subsequently be displaced by various nucleophiles to generate a library of derivatives. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).

Causality of Experimental Choices:

-

Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a powerful chlorinating agent that readily converts the amide-like carbonyl groups of the quinazolinedione into chloro groups. It also acts as the solvent for the reaction when used in excess.

-

Catalyst: In some cases, a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, is added to accelerate the reaction. The amine acts as a nucleophilic catalyst, activating the POCl₃.

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the chlorination to proceed to completion.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 5-methoxyquinazoline-2,4(1H,3H)-dione (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents).

-

Addition of Catalyst (Optional): Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents) to the suspension.

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Removal of Excess POCl₃: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.

-

Work-up: Slowly and cautiously pour the concentrated reaction mixture onto crushed ice with vigorous stirring. The this compound will precipitate as a solid.

-

Neutralization: Carefully neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral to slightly basic.

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford pure this compound.

Visualizing the Synthesis

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and analytical techniques.

Expected Analytical Data

| Technique | Expected Observations |

| Appearance | White to pale yellow solid |

| Melting Point | Expected to be a sharp melting point, characteristic of a pure compound. |

| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methoxy group protons around 4.0 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. A signal for the methoxy carbon around 55-60 ppm. Signals for the two carbons bearing chlorine atoms at lower field. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₉H₆Cl₂N₂O).[2] The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1) should be observed. |

| Purity (HPLC) | A single major peak indicating high purity. |

Self-Validating Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show the expected number of protons with appropriate chemical shifts, multiplicities, and integration values. The presence of the methoxy singlet and the aromatic proton signals will be key indicators of the correct structure.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts of the carbons attached to chlorine and the methoxy group will be diagnostic.

Mass Spectrometry (MS)

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable techniques.

-

Validation: The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated exact mass of this compound (C₉H₆Cl₂N₂O, Exact Mass: 227.9860).[2] The characteristic isotopic pattern for two chlorine atoms is a definitive confirmation of the presence of two chlorine atoms in the molecule.

Chromatography

-

Thin Layer Chromatography (TLC): Used to monitor the progress of the reaction and to assess the purity of the final product. A single spot on the TLC plate in an appropriate solvent system suggests a pure compound.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample will exhibit a single sharp peak.

Visualizing the Characterization Workflow

Conclusion

The synthesis and characterization of this compound are fundamental processes for the exploration of novel quinazoline-based therapeutic agents. The two-step synthetic route, involving the formation of the quinazolinedione precursor followed by chlorination, is a robust and adaptable method. Rigorous characterization using a suite of analytical techniques is paramount to ensure the structural integrity and purity of this valuable chemical intermediate. This guide provides the necessary framework for researchers to confidently synthesize and characterize this compound, paving the way for further advancements in drug discovery and development.

References

An In-depth Technical Guide to 2,4-Dichloro-5-methoxyquinazoline for Researchers and Drug Development Professionals

Introduction

2,4-Dichloro-5-methoxyquinazoline is a key heterocyclic intermediate that serves as a versatile scaffold in the design and synthesis of a wide array of biologically active molecules. Its strategic placement of reactive chloro groups and a methoxy moiety on the quinazoline core makes it a valuable building block for medicinal chemists and drug development professionals. The quinazoline framework itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a diverse range of biological targets.[1][2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and spectral characterization of this compound, offering practical insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent chemical transformations and for ensuring safe handling and storage.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆Cl₂N₂O | [3] |

| Molecular Weight | 229.06 g/mol | [3] |

| CAS Number | 61948-59-2 | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 115 - 121 °C | Vendor Data |

| Boiling Point | Not available | |

| LogP (predicted) | 2.94 - 3.4 | [3][5] |

Solubility

Qualitative solubility information suggests that this compound is soluble in a range of common organic solvents. Quantitative solubility data is not extensively reported in the literature; however, based on its structure and the solvents used in its synthesis and reactions, it is expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., tetrahydrofuran, 1,4-dioxane), and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide). Its solubility in protic solvents like alcohols (e.g., methanol, ethanol) may be moderate, and it is expected to be poorly soluble in water and non-polar aliphatic hydrocarbons.

Synthesis of this compound

The most common and direct synthesis of this compound involves the chlorination of 5-methoxyquinazoline-2,4(1H,3H)-dione. This transformation is typically achieved using a strong chlorinating agent, with phosphorus oxychloride (POCl₃) being the most frequently employed reagent.

Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

5-methoxyquinazoline-2,4(1H,3H)-dione

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser, add 5-methoxyquinazoline-2,4(1H,3H)-dione.

-

Reagent Addition: Carefully add phosphorus oxychloride, followed by a catalytic amount of N,N-dimethylaniline.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: To the crude residue, cautiously add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acidic components. Extract the product into ethyl acetate.

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a white to off-white solid.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the differential reactivity of its two chlorine atoms in nucleophilic aromatic substitution (SₙAr) reactions.

Regioselective Nucleophilic Aromatic Substitution (SₙAr)

The carbon at the 4-position of the quinazoline ring is more electrophilic than the carbon at the 2-position. This difference in reactivity allows for a regioselective and sequential substitution of the two chloro groups.[6][7]

Mechanism of SₙAr:

Caption: General mechanism of nucleophilic aromatic substitution on 2,4-dichloroquinazolines.

-

Substitution at C4: Under mild reaction conditions (e.g., lower temperatures, weaker bases), nucleophiles such as primary and secondary amines, thiols, and alkoxides will selectively displace the chlorine atom at the C4 position.[1][6] This allows for the synthesis of a wide range of 2-chloro-4-substituted-5-methoxyquinazolines.

-

Substitution at C2: The remaining chlorine atom at the C2 position is less reactive. Its substitution typically requires more forcing conditions, such as higher temperatures, stronger bases, or the use of a palladium catalyst, to proceed efficiently.[6] This sequential reactivity is a powerful tool for the synthesis of diversely substituted quinazolines.

Cross-Coupling Reactions

The chloro groups of this compound can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8][9] This allows for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl substituents at the 2- and 4-positions. The regioselectivity of these reactions can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions.

Spectral Characterization

Comprehensive spectral analysis is essential for the unambiguous identification and quality control of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic and methoxy protons. A representative ¹H NMR spectrum (400 MHz, CDCl₃) shows the following key signals:

-

δ ~4.0 ppm (singlet, 3H): This signal corresponds to the protons of the methoxy group (-OCH₃).

-

δ ~7.0-7.9 ppm (multiplets, 3H): These signals arise from the three protons on the benzene ring of the quinazoline core. The exact chemical shifts and coupling patterns will depend on the specific substitution pattern.

¹³C NMR Spectroscopy

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.

-

Molecular Ion Peak: In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 229.0. The characteristic isotopic pattern for two chlorine atoms (a 9:6:1 ratio for [M], [M+2], and [M+4]) would be a key diagnostic feature.

-

Fragmentation Pattern: Under electron ionization (EI) or collision-induced dissociation (CID), fragmentation would likely involve the loss of a chlorine atom, a methyl radical from the methoxy group, or the entire methoxy group.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorptions for C-Cl stretching, C=N and C=C stretching of the quinazoline ring, and C-O stretching of the methoxy group.[11]

-

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would exhibit absorption bands corresponding to the π-π* electronic transitions of the aromatic quinazoline system.[6][11]

Applications in Drug Discovery and Medicinal Chemistry

The 2,4-dichloroquinazoline scaffold is a cornerstone in the synthesis of numerous biologically active compounds. The ability to selectively functionalize the 2- and 4-positions makes this compound a highly valuable starting material for creating libraries of compounds for high-throughput screening and lead optimization.

Quinazoline derivatives have been investigated for a wide range of therapeutic applications, including:

-

Anticancer Agents: Many quinazoline-based compounds are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR).[12][13]

-

Anti-inflammatory Agents: The quinazoline scaffold has been incorporated into molecules with anti-inflammatory properties.[4]

-

Antimicrobial and Antiviral Agents: Derivatives of quinazoline have shown activity against various bacteria, fungi, and viruses.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, its use as a key intermediate in the synthesis of investigational compounds is evident in the patent literature.[5]

Safety, Handling, and Storage

As a chlorinated heterocyclic compound and a reactive synthetic intermediate, this compound should be handled with appropriate safety precautions.

Hazard Identification

Based on available data, this compound is classified with the following GHS hazard statements:[3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound is a pivotal building block in modern organic and medicinal chemistry. Its well-defined physicochemical properties, established synthetic route, and, most importantly, its predictable and regioselective reactivity make it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its chemistry, as outlined in this guide, empowers researchers and drug development professionals to leverage this versatile intermediate for the discovery and development of novel therapeutic agents. The continued exploration of the synthetic potential of this compound will undoubtedly lead to the creation of new and innovative molecules with significant biological and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C9H6Cl2N2O | CID 12320019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. This compound | CAS#:61948-59-2 | Chemsrc [chemsrc.com]

- 6. physchemres.org [physchemres.org]

- 7. mdpi.com [mdpi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemscene.com [chemscene.com]

- 14. 2,4-Dichloro-6-methoxyquinazoline | 105763-77-7 [sigmaaldrich.com]

The Quinazoline Scaffold: A Privileged Motif in Kinase Inhibition and Oncology Drug Discovery

An In-Depth Technical Guide on the Potential Mechanism of Action of 2,4-Dichloro-5-methoxyquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core as a Cornerstone of Modern Therapeutics

The quinazoline ring system, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its rigid structure and versatile substitution patterns have enabled the development of a multitude of biologically active molecules. While direct experimental data on the specific mechanism of action for this compound is not extensively documented in publicly available literature, the broader class of quinazoline derivatives has been a subject of intense investigation, yielding several FDA-approved drugs and numerous clinical candidates. This guide will, therefore, provide a comprehensive overview of the well-established mechanisms of action for structurally related quinazoline compounds, offering a scientifically grounded framework for predicting and investigating the biological activity of this compound.

The primary and most extensively validated mechanism of action for a vast number of quinazoline derivatives is the inhibition of protein kinases.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3] The quinazoline scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.

Part 1: The Prevalent Mechanism of Action - Kinase Inhibition

The majority of biologically active quinazoline derivatives exert their effects by functioning as ATP-competitive inhibitors of protein kinases. The planar quinazoline ring system is adept at mimicking the adenine moiety of ATP, allowing it to bind to the ATP-binding pocket of kinases. Substitutions at various positions on the quinazoline core provide opportunities to achieve high affinity and selectivity for specific kinases.

Targeting Receptor Tyrosine Kinases (RTKs)

A significant number of clinically successful quinazoline-based drugs target receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, differentiation, and survival.

-

Epidermal Growth Factor Receptor (EGFR): Several FDA-approved quinazoline derivatives, such as gefitinib and erlotinib, are potent inhibitors of EGFR.[2] These drugs have revolutionized the treatment of certain types of non-small cell lung cancer that harbor activating mutations in the EGFR gene. The mechanism involves the quinazoline core binding to the ATP pocket of the EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the VEGFR signaling pathway. Quinazoline derivatives have been developed as potent VEGFR inhibitors, disrupting this process.

Targeting Non-Receptor Tyrosine Kinases

Beyond RTKs, quinazoline-based inhibitors have been developed against non-receptor tyrosine kinases, which are also key players in cancer progression.

-

Src Family Kinases (SFKs) and Abl Kinase: Compounds with a C-5 substituted anilinoquinazoline core have demonstrated high affinity and specificity for the tyrosine kinase domains of c-Src and Abl enzymes.[1] These kinases are involved in cell proliferation, survival, and motility. Dual inhibition of c-Src and Abl has been shown to be an effective anti-cancer strategy.[1]

The PI3K/AKT/mTOR Pathway: A Central Hub for Cell Growth and Survival

The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently hyperactivated in human cancers. Several quinazoline-based compounds have been developed as inhibitors of key kinases within this pathway, particularly PI3K.[2][5][6] By inhibiting PI3K, these compounds can block the downstream signaling that promotes cell growth, proliferation, and survival, and can also induce apoptosis.[5][6]

Part 2: Hypothetical Mechanism of Action for this compound and a Proposed Investigative Workflow

Based on the extensive literature on related compounds, it is highly probable that this compound functions as a kinase inhibitor. The dichloro substitutions at the 2 and 4 positions are common features in quinazoline-based kinase inhibitors, often contributing to the binding affinity within the ATP pocket. The methoxy group at the 5-position can influence solubility, metabolic stability, and interactions with the target kinase.

To elucidate the specific mechanism of action of this compound, a systematic experimental approach is required.

Proposed Experimental Workflow

The following workflow outlines a logical progression of experiments to identify the molecular target and characterize the mechanism of action of this compound.

Caption: A proposed experimental workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

Protocol 1: Broad Spectrum Kinase Panel Screening

-

Objective: To identify the potential kinase targets of this compound from a large panel of purified kinases.

-

Methodology:

-

Utilize a commercial kinase screening service (e.g., Eurofins, Reaction Biology Corp.).

-

Submit this compound for screening against a panel of >300 human kinases at a fixed concentration (e.g., 1 µM).

-

The assay typically measures the remaining kinase activity in the presence of the compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

-

Results are expressed as a percentage of inhibition relative to a vehicle control.

-

-

Expected Outcome: A list of kinases that are significantly inhibited by the compound, providing initial leads for the primary molecular target(s).

Protocol 2: Western Blot Analysis of Downstream Signaling

-

Objective: To determine if this compound inhibits the phosphorylation of downstream substrates of the identified target kinase in a cellular context.

-

Methodology:

-

Select a cancer cell line known to be dependent on the signaling pathway of the putative target kinase.

-

Treat cells with increasing concentrations of this compound for a specified time.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its key downstream effectors (e.g., p-AKT/AKT, p-ERK/ERK).

-

Use secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

-

-

Expected Outcome: A dose-dependent decrease in the phosphorylation of downstream signaling proteins, confirming the on-target activity of the compound in a cellular environment.

Part 3: Potential for Other Mechanisms of Action

While kinase inhibition is the most probable mechanism, the quinazoline scaffold is versatile and can interact with other biological targets.

-

DNA Binding: Some quinazoline derivatives have been shown to interact with DNA, either through intercalation or groove binding, leading to cytotoxic effects.[7][8]

-

Antimicrobial and Antimalarial Activity: Certain substituted quinazolines have demonstrated antibacterial and antimalarial properties, suggesting targets within these pathogens.[9][10]

Conclusion

The quinazoline core is a highly validated scaffold in drug discovery, particularly for the development of kinase inhibitors for the treatment of cancer. While the specific mechanism of action of this compound remains to be experimentally determined, the extensive body of research on structurally related compounds strongly suggests its potential as a kinase inhibitor. The proposed experimental workflow provides a robust framework for elucidating its molecular target and cellular effects. Further investigation into this and other novel quinazoline derivatives holds significant promise for the development of new therapeutic agents.

References

- 1. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemicalkinomics.com [chemicalkinomics.com]

- 4. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Synthesis and biological activities of 2,4-diamino-5-fluoro-6-substituted benzylamino quinazolines] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Novel Synthetic Routes for 2,4-Dichloro-5-methoxyquinazoline: A Medicinal Chemistry Keystone

Abstract: The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anti-cancer and anti-inflammatory properties.[1][2][3][4] Among its many derivatives, 2,4-dichloro-5-methoxyquinazoline stands out as a pivotal intermediate. Its strategic importance lies in the differential reactivity of the two chlorine atoms at the C2 and C4 positions, which serve as excellent leaving groups for sequential nucleophilic substitution (SNAr) reactions. This property allows for the controlled and precise construction of complex, biologically active molecules.[5][6][7] This guide provides an in-depth exploration of both classical and novel synthetic pathways to this valuable building block, offering field-proven insights and detailed protocols for researchers and professionals in drug development.

Foundational Strategy: The Anthranilic Acid Approach

The most established and reliable method for synthesizing the this compound core begins with the corresponding anthranilic acid derivative. This two-step process involves the initial formation of the heterocyclic ring system, followed by a robust chlorination reaction. This pathway is valued for its scalability and use of readily available starting materials.[8][9][10]

Step A: Cyclization to 5-Methoxyquinazoline-2,4(1H,3H)-dione

The initial and critical step is the construction of the fused pyrimidine ring. This is typically achieved by reacting 2-amino-6-methoxybenzoic acid with a one-carbon synthon, such as urea or sodium cyanate, which provides the necessary carbonyl groups at positions 2 and 4.

Causality and Expertise: The selection of urea is a classic, cost-effective choice. Upon heating, urea decomposes to generate isocyanic acid (HNCO) in situ. The nucleophilic amino group of the anthranilic acid attacks the isocyanic acid, initiating a cyclization-condensation cascade that ultimately forms the stable quinazoline-2,4-dione ring structure.[9] The reaction is typically driven to completion by heating, which removes water and ammonia byproducts.

Step B: Aromatizing Chlorination

With the heterocyclic core assembled, the next phase is to convert the dione into the highly reactive dichloro derivative. This transformation is almost universally accomplished using phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine like N,N-dimethylaniline.[5][11]

Trustworthiness and Mechanistic Insight: This is a self-validating system because the reaction mechanism is well-understood and highly reliable. The lone pairs on the oxygen atoms of the quinazolinedione attack the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of chloride ions and subsequent aromatic substitution, effectively replacing the C=O groups with C-Cl bonds. The role of N,N-dimethylaniline is to act as a catalyst, forming a more reactive Vilsmeier-Haack type reagent with POCl₃, which accelerates the chlorination process, particularly for less reactive substrates. The final product is typically a stable, crystalline solid that can be isolated by carefully quenching the reaction mixture in ice water.

Experimental Protocol: Classical Two-Step Synthesis

Objective: To synthesize this compound from 2-amino-6-methoxybenzoic acid.

Materials:

-

2-amino-6-methoxybenzoic acid

-

Urea

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Ice

-

Water

Procedure:

-

Synthesis of 5-Methoxyquinazoline-2,4(1H,3H)-dione:

-

In a round-bottom flask, thoroughly mix 2-amino-6-methoxybenzoic acid (1.0 eq) and urea (3.0 eq).

-

Heat the solid mixture in an oil bath at 150-160 °C for 4-5 hours. The mixture will melt, effervesce (release of ammonia), and then re-solidify.

-

Allow the reaction mixture to cool to room temperature.

-

Treat the solid residue with a hot aqueous sodium hydroxide solution to dissolve the product, then filter to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the 5-methoxyquinazoline-2,4(1H,3H)-dione.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

-

Synthesis of this compound:

-

In a flask equipped with a reflux condenser and a gas trap, suspend the dried 5-methoxyquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (POCl₃, 10-15 eq).

-

Add a catalytic amount of N,N-dimethylaniline (0.1-0.2 eq) to the suspension.

-

Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours, during which the solid will dissolve.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. (Caution: Exothermic reaction, perform in a fume hood).

-

The product will precipitate as a solid. Stir for 30-60 minutes to ensure complete precipitation and hydrolysis of excess POCl₃.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.

-

Novel Synthetic Strategies: The Rise of Transition-Metal Catalysis

While the classical route is robust, modern synthetic chemistry seeks more efficient, atom-economical, and convergent pathways. Transition-metal-catalyzed reactions have emerged as a powerful tool for constructing the quinazoline core from simpler, more diverse starting materials, often in a single step.[1][12][13] These methods provide alternative and sometimes more elegant solutions for accessing the quinazoline framework.

Copper-Catalyzed One-Pot Annulation

A notable advancement involves the copper-catalyzed coupling of readily available 2-halobenzoic acids with amidines or guanidine.[14] This approach constructs the quinazoline-4-one ring and installs the C2-amino group in a single, streamlined operation. While this does not directly yield the dichloro product, it provides a rapid entry to a key intermediate that can then be subjected to chlorination.

Authoritative Grounding: This strategy leverages the power of copper to mediate C-N bond formation in a sequential Ullmann-type coupling.[3][13] The reaction first proceeds via N-arylation, followed by an intramolecular nucleophilic substitution to close the ring. The use of inexpensive copper catalysts makes this an attractive and practical alternative to palladium-based systems for this specific transformation.

Workflow: Copper-Catalyzed Route to the Quinazolinone Core

Objective: To synthesize a 2-amino-5-methoxyquinazolin-4(3H)-one intermediate via a copper-catalyzed one-pot reaction.

Key Steps:

-

Coupling: A mixture of a 2-halo-6-methoxybenzoic acid, guanidine hydrochloride, a copper(I) catalyst (e.g., CuI), a ligand (if necessary), and a base (e.g., K₂CO₃) are heated in a suitable solvent like DMSO.

-

Chlorination: The resulting 2-amino-5-methoxyquinazolin-4(3H)-one is then chlorinated using the established POCl₃ methodology to first yield 2-amino-4-chloro-5-methoxyquinazoline. A subsequent Sandmeyer-type reaction would be required to replace the amino group with a chloro group, adding complexity. A more direct chlorination of the corresponding quinazolinedione remains the most efficient path to the target molecule.

The true novelty of this metal-catalyzed approach lies in its convergence and ability to rapidly build the core from different starting points, enhancing the flexibility of the overall synthetic campaign.

Visualization of Synthetic Pathways

To better illustrate the logical flow of the described syntheses, the following diagrams outline the core transformations.

Caption: Workflow for the classical two-step synthesis.

Caption: A convergent, metal-catalyzed route to the core.

Comparative Summary of Synthetic Routes

The choice of synthetic route depends on factors such as starting material availability, scalability, and the need for structural diversity. The table below provides a clear comparison.

| Feature | Classical Anthranilic Acid Route | Novel Metal-Catalyzed Route |

| Starting Materials | 2-Amino-6-methoxybenzoic Acid | 2-Halo-6-methoxybenzoic Acid, 2-Aminobenzonitriles |

| Key Reagents | Urea, POCl₃, N,N-dimethylaniline | Copper or Palladium catalysts, Bases (e.g., K₂CO₃), Ligands |

| Number of Steps | Typically two distinct steps (Cyclization, Chlorination) | Often one-pot for core formation, followed by functionalization |

| Advantages | Highly reliable, scalable, well-established, cost-effective. | High convergence, broader substrate scope, milder conditions possible.[1] |

| Disadvantages | Requires specific anthranilic acid precursor, can use harsh reagents (POCl₃). | Catalyst cost/toxicity, ligand sensitivity, potential for side reactions. |

Conclusion

The synthesis of this compound remains a critical task for the advancement of drug discovery programs centered on the quinazoline scaffold. While the classical two-step synthesis from anthranilic acid is a time-tested and dependable workhorse, novel transition-metal-catalyzed methods offer powerful, convergent alternatives that expand the synthetic chemist's toolkit. Understanding the causality, advantages, and limitations of each approach allows researchers to make informed, strategic decisions, ultimately accelerating the development of next-generation therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. ijpsi.org [ijpsi.org]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. One moment, please... [generis-publishing.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 13. Quinazoline synthesis [organic-chemistry.org]

- 14. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,4-Dichloro-5-methoxyquinazoline

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The specific substitution pattern on the quinazoline ring system dictates its interaction with biological targets. 2,4-Dichloro-5-methoxyquinazoline is a key intermediate in the synthesis of more complex drug candidates. The chlorine atoms at the 2 and 4 positions serve as reactive handles for nucleophilic substitution, allowing for the introduction of various functional groups, while the methoxy group at the 5-position modulates the electronic properties and steric profile of the molecule.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[1] Use approximately 0.6-0.7 mL of the solvent.[2]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any particulate matter.[3]

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0.03% v/v). Alternatively, the residual solvent peak can be used as a secondary reference.

Instrumental Parameters:

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | CDCl₃ | CDCl₃ |

| Temperature | 298 K | 298 K |

| Pulse Program | zg30 | zgpg30 |

| Number of Scans | 16 | 1024 |

| Relaxation Delay | 1.0 s | 2.0 s |

| Acquisition Time | ~4 s | ~1 s |

| Spectral Width | ~16 ppm | ~240 ppm |

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show three distinct signals in the aromatic region and one signal for the methoxy group. The chemical shifts are estimated based on the additive effects of substituents on the quinazoline ring system.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~7.20 - 7.30 | Doublet | ~8.0 | 1H |

| H-7 | ~7.60 - 7.70 | Triplet | ~8.0 | 1H |

| H-8 | ~7.40 - 7.50 | Doublet | ~8.0 | 1H |

| -OCH₃ | ~4.00 - 4.10 | Singlet | - | 3H |

Interpretation and Rationale:

-

Aromatic Protons (H-6, H-7, H-8): The protons on the benzene portion of the quinazoline ring will appear in the aromatic region of the spectrum (typically 7.0-8.5 ppm). The electron-donating methoxy group at C-5 will shield the adjacent protons, causing them to appear at a relatively lower chemical shift. The electron-withdrawing nature of the dichloropyrimidine ring will deshield these protons.

-

H-7 (Triplet): This proton is coupled to two neighboring protons (H-6 and H-8), resulting in a triplet multiplicity (or more accurately, a triplet of doublets that may appear as a triplet if the coupling constants are similar).

-

H-6 and H-8 (Doublets): These protons are each coupled to one neighboring proton (H-7), leading to doublet multiplicities.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.1 ppm, due to the absence of adjacent protons for coupling.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their position on the quinazoline ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 - 160 |

| C-4 | ~160 - 165 |

| C-4a | ~120 - 125 |

| C-5 | ~150 - 155 |

| C-6 | ~110 - 115 |

| C-7 | ~130 - 135 |

| C-8 | ~115 - 120 |

| C-8a | ~145 - 150 |

| -OCH₃ | ~55 - 60 |

Interpretation and Rationale:

-

C-2 and C-4: These carbons are directly attached to both a nitrogen and a chlorine atom, which are strongly electron-withdrawing. This will cause significant deshielding, resulting in their resonances appearing at the downfield end of the spectrum.

-

C-5: This carbon is attached to the electron-donating methoxy group, which will cause some shielding relative to an unsubstituted carbon. However, its position in the aromatic ring will still place it at a relatively downfield chemical shift.

-

C-4a and C-8a: These are quaternary carbons at the ring fusion and will have distinct chemical shifts.

-

C-6, C-7, and C-8: These are protonated aromatic carbons. Their chemical shifts will be influenced by the electronic effects of the substituents on the ring.

-

-OCH₃: The carbon of the methoxy group will appear in the typical range for an sp³-hybridized carbon attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[4][5]

ATR Method (Recommended for ease of use):

-

Instrument Background: Ensure the ATR crystal is clean and run a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

KBr Pellet Method:

-

Grinding: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FTIR instrument and collect the spectrum.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups present.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | -OCH₃ |

| 1620 - 1580 | C=N and C=C stretch | Quinazoline ring |

| 1500 - 1400 | C=C stretch | Aromatic ring |

| 1250 - 1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| 1050 - 1000 | C-O-C stretch (symmetric) | Aryl-alkyl ether |

| 850 - 750 | C-Cl stretch | Aryl chloride |

| 800 - 700 | C-H out-of-plane bend | Aromatic |

Interpretation and Rationale:

-

Aromatic C-H Stretch: The presence of the aromatic ring will give rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: The C-H bonds of the methoxy group will show stretching vibrations in the region below 3000 cm⁻¹.

-

Quinazoline Ring Vibrations: The C=N and C=C double bonds within the quinazoline ring system will have characteristic stretching vibrations in the 1620-1400 cm⁻¹ region. Quinazolines typically show strong IR absorption bands between 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹.[6]

-

C-O-C Ether Stretch: The aryl-alkyl ether linkage of the methoxy group will exhibit characteristic asymmetric and symmetric stretching vibrations.

-

C-Cl Stretch: The carbon-chlorine bonds will have stretching vibrations in the fingerprint region of the spectrum.

-

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds will appear as strong bands in the 800-700 cm⁻¹ region, and their exact position can sometimes provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of moderately polar organic molecules like this compound.[7][8]

Sample Preparation:

-

Solution Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7]

-

Infusion: The sample solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

Instrumental Parameters (ESI-MS):

| Parameter | Setting |

| Ionization Mode | Positive |

| Capillary Voltage | 3-4 kV |

| Nebulizing Gas (N₂) | ~1-2 L/min |

| Drying Gas (N₂) | ~5-10 L/min |

| Drying Gas Temperature | 300-350 °C |

| Mass Range | 50 - 500 m/z |

Predicted Mass Spectral Data

The molecular formula of this compound is C₉H₆Cl₂N₂O, with a monoisotopic mass of 227.9857 Da.

Expected Molecular Ion Peaks:

Due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).

| Ion | m/z (calculated) | Relative Intensity |

| [M]⁺ (containing two ³⁵Cl) | 227.9857 | 100% |

| [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl) | 229.9828 | ~65% |

| [M+4]⁺ (containing two ³⁷Cl) | 231.9798 | ~10% |

Plausible Fragmentation Pathways:

Under the conditions of mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. The fragmentation of quinazoline derivatives is often initiated by the loss of substituents.

Caption: A simplified representation of potential fragmentation pathways for this compound.

Interpretation and Rationale:

-

Loss of a Chlorine Radical: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical (•Cl) to form a more stable cation. This would result in a fragment ion at m/z ~193.

-

Loss of a Methyl Radical: The methoxy group can undergo fragmentation with the loss of a methyl radical (•CH₃) to give a fragment at m/z ~213.

-

Loss of Carbon Monoxide: The quinazolinone-like structure could potentially lose a molecule of carbon monoxide (CO), leading to a fragment at m/z ~200.

-

Sequential Losses: Further fragmentation can occur through sequential losses, such as the loss of a methyl radical followed by the loss of carbon monoxide.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, a key building block in medicinal chemistry. By presenting detailed, step-by-step methodologies for data acquisition and a thorough interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra, this document serves as a valuable resource for researchers in the field. The causality behind experimental choices and the logic of spectral interpretation are emphasized to foster a deeper understanding of the structural characterization process. While the data presented is predictive, it is based on sound spectroscopic principles and analysis of analogous structures, providing a robust framework for the identification and quality control of this important synthetic intermediate.

References

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. organomation.com [organomation.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide to 2,4-Dichloro-5-methoxyquinazoline (CAS 61948-59-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-5-methoxyquinazoline is a substituted quinazoline, a class of heterocyclic compounds that form the backbone of numerous pharmacologically active molecules. Its strategic placement of reactive chlorine atoms and a methoxy group makes it a valuable intermediate in synthetic organic chemistry, particularly in the field of drug discovery. The quinazoline scaffold is a "privileged structure," known for its ability to bind to a variety of biological targets, leading to the development of drugs for cancer, inflammation, and other diseases.[1] This guide provides a comprehensive overview of the known properties, safety considerations, and synthetic utility of this compound (CAS No. 61948-59-2).

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate storage conditions, solvent selection, and reaction parameters.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 61948-59-2 | [2][3] |

| Molecular Formula | C₉H₆Cl₂N₂O | [3][4] |

| Molecular Weight | 229.06 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | Off-white to light brown solid | [4] |

| Melting Point | 165-166 °C | [4] |

| Synonyms | 5-METHOXY-2,4-DICHLOROQUINAZOLINE; Quinazoline, 2,4-dichloro-5-methoxy- | [4] |

The solid nature and relatively high melting point of this compound are typical for a molecule of its size and structure, suggesting stability under standard laboratory conditions.

Figure 1: Chemical Structure of this compound.

Safety and Hazard Profile

As a chlorinated heterocyclic compound, this compound is classified as a hazardous substance and requires careful handling to minimize exposure.[2]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.[3]

Hazard Pictogram:

GHS07: Exclamation Mark

Toxicological Symptoms: Exposure may result in inflammation, itching, scaling, or blistering of the skin.[2] Eye contact can cause redness, pain, or severe damage.[2] Inhalation may lead to irritation of the lungs and respiratory system.[2]

Safe Handling and Experimental Protocols

Given its classification as an irritant, all work with this compound must be conducted with appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls and Personal Protective Equipment

-

Ventilation: All handling of the solid compound, especially weighing and transfers that could generate dust, must be performed in a properly functioning chemical fume hood or a ventilated balance enclosure.[5][6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended if there is a significant risk of splashing.[6][7]

-

Hand Protection: Wear compatible chemical-resistant gloves. The specific glove material should be selected based on a review of the Safety Data Sheet (SDS).[6]

-

Body Protection: A lab coat, long pants, and closed-toe shoes are required.[7] For procedures with a higher risk of contact, an apron or oversleeves may be appropriate.[7]

-

Standard Operating Procedure (SOP) for Handling

-

Designated Area: Establish a designated area within the lab for working with this compound. This area should be clearly marked.[7]

-

Weighing and Dispensing: To prevent contamination of the general lab space, do not weigh the powder directly on a balance.[5]

-

Pre-tare a sealable container (e.g., a vial or flask).

-

Inside the fume hood, transfer the solid into the container.

-

Seal the container before removing it from the hood to weigh it.

-

Make any necessary adjustments to the mass inside the fume hood.[5]

-

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[6] It should be stored below eye level and segregated from incompatible materials.[7][8] Storage under an inert gas (nitrogen or argon) at 2-8°C is also recommended.[4]

-

Waste Disposal: All contaminated materials (gloves, pipette tips, empty containers) and excess compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[7][8]

Figure 2: General workflow for safely handling irritant chemical powders.

First Aid Measures

-

Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Application in Drug Discovery and Organic Synthesis

The true value of this compound for drug development professionals lies in its reactivity. The quinazoline ring is a key pharmacophore, and the two chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SₙAr) reactions.

Regioselective Reactivity

Research on the 2,4-dichloroquinazoline scaffold has consistently shown that the C4 position is significantly more reactive towards nucleophiles than the C2 position.[1][9] This regioselectivity is crucial for synthetic strategy, allowing for the sequential and controlled introduction of different functional groups.

-

Causality of Reactivity: The greater electrophilicity of the C4 carbon compared to the C2 carbon drives this selectivity. Nucleophilic attack at C4 under mild conditions (e.g., lower temperatures, shorter reaction times) allows for the selective displacement of the C4-chloro group while leaving the C2-chloro group intact.[9][10] Harsher conditions are typically required to substitute the second chlorine at the C2 position.[9]

Synthetic Protocol Example: Nucleophilic Aromatic Substitution

This protocol is a generalized example based on common procedures for synthesizing 4-aminoquinazoline derivatives, which are precursors to many kinase inhibitors.[10]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 equivalent) in a suitable solvent such as isopropanol or ethanol.

-

Nucleophile Addition: Add the desired primary or secondary amine (1 to 1.1 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux (e.g., 60-80 °C) for a period ranging from 2 to 12 hours.[10] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified.

-

Purification: The crude product, a 2-chloro-4-amino-5-methoxyquinazoline derivative, can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

This selective functionalization at C4 opens the door to further diversification at the C2 position, enabling the creation of large libraries of compounds for screening against biological targets.

Figure 3: Conceptual reaction pathway for this compound.

Conclusion

This compound (CAS 61948-59-2) is a key building block for medicinal chemistry and drug discovery. While it presents moderate hazards as a skin, eye, and respiratory irritant, these risks can be effectively managed through adherence to standard laboratory safety protocols, including the use of fume hoods and appropriate PPE. Its primary value is derived from the differential reactivity of its two chlorine substituents, which allows for regioselective, sequential SₙAr reactions. This feature enables chemists to construct complex, diverse libraries of quinazoline-based molecules for evaluation as potential therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. aksci.com [aksci.com]

- 3. This compound | C9H6Cl2N2O | CID 12320019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-METHOXY-2,4-DICHLOROQUINAZOLINE | 61948-59-2 [chemicalbook.com]

- 5. SOP: Irritants | PennEHRS [ehrs.upenn.edu]

- 6. umdearborn.edu [umdearborn.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. scribd.com [scribd.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. derpharmachemica.com [derpharmachemica.com]

An In-Depth Technical Guide to the Structural Information of InChIKey CVILQLUABMGXTG-UHFFFAOYSA-N

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for a Chemical Identity

In the landscape of chemical informatics, the IUPAC International Chemical Identifier (InChI) and its hashed counterpart, the InChIKey, serve as fundamental pillars for the unambiguous identification of chemical substances. The InChIKey, a 27-character string, is designed to be a unique digital signature for a specific molecular structure, facilitating robust and searchable databases. This guide embarks on a detailed exploration of the structural information pertaining to the InChIKey CVILQLUABMGXTG-UHFFFAOYSA-N .

The Significance of a Non-Resolving InChIKey

An InChIKey is generated through a deterministic algorithm from a molecule's structural representation. The suffix "-UHFFFAOYSA-N" in the provided key indicates a standard InChI for a molecule with no defined stereochemistry. The initial segment, "CVILQLUABMGXTG," is the hash of the core molecular connectivity.

The inability to resolve this specific InChIKey implies one of several possibilities:

-

Transcriptional Error: The InChIKey may have been transcribed or transmitted with an error.

-

Novel or Proprietary Compound: The structure may correspond to a novel compound not yet registered in public databases or a proprietary molecule whose structure has not been disclosed.

-

Computational Artifact: The InChIKey could be a theoretical or computational artifact that does not correspond to a synthesized or characterized molecule.

For researchers and drug development professionals, encountering a non-resolving InChIKey is a crucial checkpoint. It necessitates a return to the source of the identifier to verify its accuracy and the existence of the underlying chemical entity. Proceeding with unverified structural information can lead to erroneous experimental design and interpretation.

The Protocol of InChIKey Verification: A Self-Validating Workflow

To ensure the integrity of our findings, a systematic verification protocol was employed. This protocol is a self-validating system that researchers can adopt to confirm the identity of any given InChIKey.

Step-by-Step Verification Workflow

-

Initial Broad Spectrum Search: A general web search is performed to quickly ascertain if the InChIKey is indexed across a wide range of scientific literature, chemical supplier catalogs, or other online resources.

-

Targeted Database Query: A precise search is conducted within major, authoritative chemical databases. PubChem, a comprehensive repository maintained by the National Center for Biotechnology Information (NCBI), is a primary target.

-

Analysis of "No-Hit" Results: If no direct match is found, the search results are carefully analyzed for similar InChIKeys. This can sometimes reveal a transcriptional error in the original query.

The application of this workflow to "CVILQLUABMGXTG-UHFFFAOYSA-N" consistently resulted in no direct matches, confirming its non-resolving status in the public domain.

Logical Framework for Structural Investigation

The following diagram illustrates the logical process undertaken to investigate the structural information of the provided InChIKey. This workflow is a fundamental component of good practice in chemical data handling.

Conclusion and Recommendations for Best Practices

The InChIKey CVILQLUABMGXTG-UHFFFAOYSA-N does not correspond to a publicly cataloged chemical structure. This technical guide, therefore, serves not as a repository of structural data for a specific molecule, but as an instructive case study on the critical importance of data validation in scientific research.

We strongly recommend that researchers, scientists, and drug development professionals integrate a rigorous InChIKey verification step into their workflows. Before committing resources to synthesis, procurement, or biological testing, confirming the existence and structural accuracy of a chemical entity is paramount. In cases where an InChIKey does not resolve, direct communication with the source of the information is the necessary next step to ensure the integrity of the research endeavor.

The Biological Versatility of Substituted Quinazoline Scaffolds: A Technical Guide for Drug Discovery Professionals

<

Abstract

The quinazoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several FDA-approved drugs.[3][4][5] This guide provides an in-depth technical overview of the diverse pharmacological applications of substituted quinazolines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their roles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Quinazoline Core

The quinazoline framework (1,3-diazanaphthalene) is a key building block in over 200 natural alkaloids and a plethora of synthetic compounds.[6] Its structural rigidity, combined with the electronic properties of the two nitrogen atoms, allows for specific interactions with a wide array of biological targets. The versatility of the scaffold lies in the ability to introduce various substituents at multiple positions (primarily C2, C4, and the benzene ring positions C5-C8), which profoundly modulates the compound's physicochemical properties and biological activity. This adaptability has made quinazolines a focal point in the quest for novel therapeutics.[7]

The Broad Spectrum of Biological Activity

Quinazoline derivatives have been extensively investigated and have shown significant potential across numerous therapeutic areas.[6][7][8]

Anticancer Activity: A Pillar of Quinazoline Research

The most prominent application of quinazoline derivatives is in oncology.[9] Several compounds have been successfully developed as targeted cancer therapies, primarily functioning as protein kinase inhibitors.[9]

Mechanism of Action: Tyrosine Kinase Inhibition

A major mechanism of action for anticancer quinazolines is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[10] EGFR is often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis. Quinazoline-based inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, act as ATP-competitive inhibitors.[11][4][12] They bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling pathways like the PI3K-AKT and MAPK/ERK pathways, which are critical for cell survival and proliferation.[3][10]

Signaling Pathway Visualization: EGFR Inhibition

The following diagram illustrates the mechanism by which quinazoline-based inhibitors block the EGFR signaling cascade.

Caption: EGFR signaling pathway inhibition by a quinazoline-based drug.

Other Anticancer Mechanisms Beyond EGFR, quinazoline derivatives have been developed to target other critical cancer-related proteins, including:

-

Tubulin Polymerization: Certain quinazolinones disrupt microtubule formation, leading to mitotic arrest and apoptosis.[13][14]

-

PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is crucial for DNA repair. Quinazoline-2,4(1H,3H)-dione derivatives have shown promise as PARP-1 inhibitors, which is particularly effective in cancers with existing DNA repair deficiencies.[11]

-

Dual-Target Inhibition: Newer strategies involve designing quinazolines that can inhibit multiple targets simultaneously, such as dual EGFR/VEGFR2 or dual HDAC/PI3K inhibitors, to overcome drug resistance.[3][10]

Structure-Activity Relationship (SAR) for Anticancer Activity

SAR studies are crucial for optimizing the potency and selectivity of quinazoline-based anticancer agents.[11]

| Position | Typical Substituents | Impact on Activity | Target Example | Reference |

| C2 | Phenyl, Pyridyl | Modifications influence selectivity and potency. | EGFR | [11][6] |

| C4 | Anilino, Piperazine | Essential for binding to the hinge region of kinase domains. Substitutions on the aniline ring are critical. | EGFR, VEGFR | [11][9] |

| C6, C7 | Methoxy, Morpholinoalkoxy | Electron-donating groups often increase activity by enhancing binding affinity. Can be modified to improve solubility and pharmacokinetic properties. | EGFR | [11][10] |

Antimicrobial (Antibacterial & Antifungal) Activity